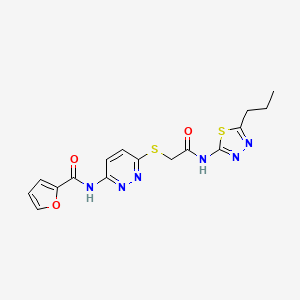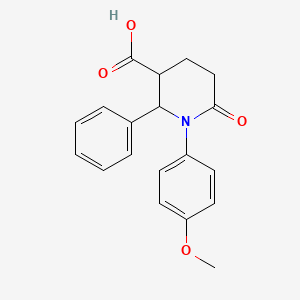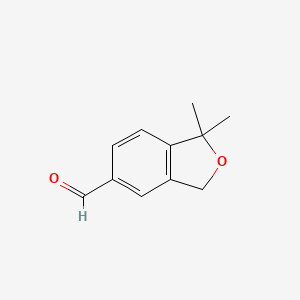![molecular formula C16H15N3O2S B2413220 2-metil-N-(4-metilbencil)-5-oxo-5H-tiazolo[3,2-a]pirimidin-6-carboxamida CAS No. 896336-73-5](/img/structure/B2413220.png)
2-metil-N-(4-metilbencil)-5-oxo-5H-tiazolo[3,2-a]pirimidin-6-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine derivatives are a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They are part of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves a series of reactions including condensation, dehydrogenation, and cyclization . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is typically analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine derivatives often involve a series of steps including condensation, dehydrogenation, and cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on the specific compound. These properties are typically determined using a variety of analytical techniques .Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various targets, including receptors and enzymes, which play crucial roles in cellular processes .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . These interactions can result in the modulation of signal transduction pathways, gene expression, or enzymatic activity .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular levels, including changes in cell signaling, gene expression, and enzymatic activity .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action and stability of similar compounds .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide in lab experiments is its relatively simple synthesis method. 2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is also a stable compound that can be easily stored and transported. However, one limitation of using 2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide in lab experiments is its potential toxicity. Studies have shown that 2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide. One area of research is in the development of new anti-cancer drugs based on the structure of 2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide. Another area of research is in the development of new antiviral and antibiotic drugs based on the activity of 2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide and its potential toxicity in normal cells.
Métodos De Síntesis
The synthesis of 2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves the reaction of 2-aminothiazole with 4-methylbenzyl chloride in the presence of potassium carbonate. The resulting product is then reacted with ethyl acetoacetate and ammonium acetate to form the final compound, 2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide. The synthesis of 2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a relatively simple and straightforward process, making it a popular compound for scientific research.
Aplicaciones Científicas De Investigación
- Mecanismo de acción: Los compuestos probablemente actúan inhibiendo el estrés del RE, la apoptosis y la vía inflamatoria NF-kB .
Estudios de acoplamiento molecular
Realizar estudios de acoplamiento molecular puede revelar las interacciones de unión entre este compuesto y objetivos de proteínas específicos. Investigar su afinidad por proteínas relevantes podría guiar los esfuerzos de desarrollo de fármacos.
En resumen, este nuevo andamiaje de compuestos basados en triazol-pirimidina es prometedor como agentes neuroprotectores, antineuroinflamatorios, y se justifica una mayor investigación en estas diversas aplicaciones . Si desea más información sobre algún área específica, ¡no dude en preguntar!
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-N-[(4-methylphenyl)methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-3-5-12(6-4-10)7-17-14(20)13-8-18-16-19(15(13)21)9-11(2)22-16/h3-6,8-9H,7H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGXTMKTJONCJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN=C3N(C2=O)C=C(S3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3-Methoxybenzoyl)amino]-3-phenylthiourea](/img/structure/B2413144.png)
![3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B2413145.png)



![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide](/img/structure/B2413152.png)
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2413155.png)
![3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride](/img/structure/B2413156.png)
![(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2413158.png)

![(E)-4-[[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2413160.png)